N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
This compound is a hybrid structure combining a 6-fluoro-4-oxoquinazoline moiety linked via an ethyl group to a 5-oxo-1-phenylpyrrolidine-3-carboxamide scaffold. Its design suggests dual functionality: the quinazolinone core may confer kinase or enzyme inhibitory activity, while the pyrrolidine-carboxamide moiety could enhance solubility or target binding. The fluorine substituent likely improves metabolic stability and bioavailability.
Properties
Molecular Formula |
C21H19FN4O3 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19FN4O3/c22-15-6-7-18-17(11-15)21(29)25(13-24-18)9-8-23-20(28)14-10-19(27)26(12-14)16-4-2-1-3-5-16/h1-7,11,13-14H,8-10,12H2,(H,23,28) |
InChI Key |
BSCJVZFNCPIVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the fluoro group. The pyrrolidine ring is then synthesized and attached to the quinazolinone core through a series of condensation reactions. The final step involves the addition of the phenyl group to complete the structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluoro group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological system being studied.
Biological Activity
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure combining elements from both quinazoline and pyrrolidine families, characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN3O4 |
| Molecular Weight | 369.3 g/mol |
| Chemical Structure | Chemical Structure |
The presence of a fluorine atom at the 6-position of the quinazoline ring is believed to enhance its pharmacological properties, while the carboxamide and ketone functional groups suggest potential for hydrogen bonding with biological targets.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. A study conducted on various derivatives showed that certain structural modifications can enhance cytotoxicity against cancer cell lines, particularly A549 human lung adenocarcinoma cells.
Key Findings:
- Cytotoxicity Testing : Compounds were tested at a concentration of 100 µM for 24 hours using MTT assays. The results indicated a structure-dependent anticancer activity.
- Viability Reduction : Specific derivatives reduced A549 cell viability significantly, with some achieving as low as 61% post-treatment viability.
- Comparative Analysis : The compound's efficacy was compared to cisplatin, a standard chemotherapeutic agent, highlighting its potential as an alternative therapeutic option.
Table of Anticancer Activity
| Compound | Cell Line | Viability Post-Treatment (%) | Notes |
|---|---|---|---|
| N-[2-(6-FQ)ethyl]-5-Oxo-Pyrrolidine | A549 | 64 | Enhanced activity |
| Compound X | A549 | 61 | Significant cytotoxicity |
| Cisplatin | A549 | 50 | Standard control |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various multidrug-resistant pathogens.
Key Findings:
- Pathogen Testing : The compound was screened against clinically significant pathogens, including multidrug-resistant Staphylococcus aureus and Escherichia coli.
- Inhibition Efficacy : Results indicated that certain derivatives exhibited selective antimicrobial activity, suggesting potential for development as an antimicrobial agent.
Table of Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | Notes |
|---|---|---|
| MRSA | 15 | Effective against resistant strains |
| E. coli | 12 | Moderate inhibition |
| Pseudomonas aeruginosa | 10 | Limited effectiveness |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Modifications
Table 1: Structural Comparison of Pyrrolidine-Carboxamide Derivatives
Key Observations :
- The target compound’s quinazolinone-ethyl linker distinguishes it from simpler pyrrolidine-carboxamides (e.g., ’s dichlorophenyl analogue). This may enhance interactions with hydrophobic enzyme pockets.
- The piperazine-sulfonyl variant () shows higher potency (81.8), suggesting sulfonyl groups improve target affinity but may reduce cell permeability compared to the target’s ethyl-quinazolinone group.
Mechanism of Action and Binding Interactions
Table 2: Mechanistic Insights from Docking Studies
Key Findings :
- Both the target compound and its dichlorophenyl analogue () likely inhibit InhA, a key enzyme in mycolic acid biosynthesis. The dichlorophenyl derivative’s direct Tyr158 interaction sets a benchmark for the target’s docking studies.
- The 6-fluoro group on the quinazolinone core may mimic fluorinated cofactors (e.g., FAD), enhancing binding to oxidoreductases like InhA .
Pharmacological and Physicochemical Properties
Table 3: Activity and Stability Metrics
Notes:
- *Estimated LogP for the target compound assumes fluorine reduces hydrophobicity compared to dichlorophenyl derivatives.
- The dichlorophenyl analogue’s lower LogP (3.1) vs. sulfonyl derivatives (>3) suggests better membrane penetration, critical for intracellular targets like InhA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
